molecular formula C17H17N5O2S B3492879 isopropyl {[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

isopropyl {[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No.: B3492879
M. Wt: 355.4 g/mol
InChI Key: CHFZTHMMUQYCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “isopropyl {[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate” is a complex organic molecule. It contains several functional groups including an isopropyl group, a phenyl group, a pyrazinyl group, a 1,2,4-triazole ring, and a thioacetate group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl, pyrazinyl, and triazole groups are all aromatic, which could contribute to the compound’s stability and reactivity. The isopropyl and thioacetate groups could also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the electron-withdrawing thioacetate group. The triazole ring is known to participate in various chemical reactions, often serving as a bioisostere in medicinal chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of multiple aromatic rings could increase the compound’s stability and rigidity, while the thioacetate group could influence its polarity and solubility .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. If used as a drug, the compound could interact with biological targets via the aromatic rings or the polar thioacetate group .

Future Directions

The compound’s unique structure suggests that it could have interesting properties worthy of further study. Potential research directions could include exploring its reactivity, studying its interactions with biological targets, or investigating its potential applications in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

propan-2-yl 2-[(4-phenyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-12(2)24-15(23)11-25-17-21-20-16(14-10-18-8-9-19-14)22(17)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFZTHMMUQYCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isopropyl {[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Reactant of Route 2
Reactant of Route 2
isopropyl {[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Reactant of Route 3
Reactant of Route 3
isopropyl {[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Reactant of Route 4
Reactant of Route 4
isopropyl {[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Reactant of Route 5
Reactant of Route 5
isopropyl {[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Reactant of Route 6
Reactant of Route 6
isopropyl {[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.